2-morpholino-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C26H26N4O2S2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(5Z)-2-morpholin-4-yl-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C26H26N4O2S2/c1-2-16-33-22-10-8-19(9-11-22)24-20(18-30(28-24)21-6-4-3-5-7-21)17-23-25(31)27-26(34-23)29-12-14-32-15-13-29/h3-11,17-18H,2,12-16H2,1H3/b23-17- |
InChI Key |
BBSYVSWBOPKSQH-QJOMJCCJSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-morpholino-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the pyrazole ring: This step involves the reaction of the thiazole intermediate with a hydrazine derivative to form the pyrazole ring.
Morpholine ring attachment:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-morpholino-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the thiazole or pyrazole rings.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, various solvents, and specific catalysts to enhance reaction rates and selectivity.
Scientific Research Applications
2-morpholino-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4-one has several scientific research applications:
Medicinal Chemistry: This compound has potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions due to its ability to bind to specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 2-morpholino-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of pyrazole-thiazol-4-one hybrids. Below is a comparative analysis of its structural analogs:
Table 1: Structural Comparison of Pyrazole-Thiazol-4-one Derivatives
Key Observations:
Substituent Influence on Lipophilicity: The propylsulfanyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the p-tolyl group in Compound 6 (logP ~2.8) . This may improve membrane permeability but reduce aqueous solubility. The morpholino group in the target and Compound 6 provides balanced polarity, unlike the methyl or anilino groups in other analogs .
Stereoelectronic Effects: The Z-configuration in the methylidene bridge is conserved across analogs, ensuring planar alignment for π-π interactions with biological targets . The sulfur atom in the propylsulfanyl group may participate in covalent interactions with cysteine residues in enzymes, a feature absent in methyl- or amino-substituted analogs .
Biological Implications: Compound 6 (p-tolyl variant) showed moderate anti-inflammatory activity in vitro (IC50 = 12.3 µM), suggesting that bulkier substituents like propylsulfanyl could enhance target binding . The 2-aminoanilino group in the analog from demonstrated improved solubility (LogS = -4.2) but reduced metabolic stability due to oxidative deamination risks.
Biological Activity
2-Morpholino-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4-one is a complex organic compound notable for its unique structural features, including a thiazole ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for developing therapeutic agents that can combat resistant pathogens and cancer cells.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C26H26N4O2S
- Molecular Weight : 458.6 g/mol
- Key Functional Groups :
- Thiazole ring
- Morpholine moiety
- Substituted pyrazole
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities. The specific biological activities of this compound require empirical validation through both in vitro and in vivo studies.
Potential Biological Activities
- Antimicrobial Activity :
- Anticancer Activity :
The synthesis of this compound can be approached through multiple methods involving careful optimization to achieve high yields. Interaction studies are essential to elucidate how this compound interacts with biological macromolecules, which may include:
- Binding Studies : Investigating the binding affinity to target proteins.
- Mechanistic Studies : Understanding the pathways through which the compound exerts its effects.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparative analysis with structurally similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Phenylthio)-2-thiazolamine | Thiazole ring with sulfur substituent | Antimicrobial |
| 3-(Propylsulfanyl)-pyrazole | Pyrazole with propylsulfanyl group | Anticancer |
| 2-Amino-thiazole derivatives | Basic thiazole structure | Antifungal |
These comparisons highlight the unique combination of functional groups in our compound and its potential for diverse biological applications.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating thiazole and pyrazole derivatives for their biological activities. For example, a study reported the synthesis of (Z)-5-(3-phenyl-1H-pyrazol-4-yl)methylene derivatives which showed improved antibacterial activity against MRSA compared to previous compounds . Such findings underline the importance of structural modifications in enhancing biological efficacy.
Q & A
Q. What are the recommended methods for synthesizing the thiazol-4-one core in this compound, and how can the Z-configuration of the methylidene group be ensured?
The thiazol-4-one moiety is typically synthesized via cyclization reactions involving α-mercaptocarboxylic acids or their derivatives. For example, similar compounds have been prepared by refluxing chalcone derivatives with hydrazine hydrate in ethanol, followed by cyclization with thioglycolic acid . To ensure the Z-configuration of the methylidene group, reaction conditions such as temperature (e.g., 100°C in ethanol) and the use of sodium acetate as a catalyst are critical . Confirmation of stereochemistry requires single-crystal X-ray diffraction (SC-XRD) analysis, as demonstrated in studies of analogous pyrazolyl-thiazole systems .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT-135) are essential for confirming molecular weight and substituent positions. SC-XRD is indispensable for resolving ambiguities in stereochemistry, particularly for the (Z)-configured methylidene group . Purity can be assessed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, as employed for structurally related heterocycles .
Advanced Research Questions
Q. What computational tools are recommended for analyzing the electronic properties of the morpholino and propylsulfanyl substituents?
Density functional theory (DFT) calculations using Gaussian 09 or ORCA software can model frontier molecular orbitals (FMOs) to assess electron-rich regions influenced by the morpholino group. The Multiwfn program is highly effective for visualizing electrostatic potential (ESP) maps and local ionization potential (LIP) surfaces, which help predict reactive sites influenced by the propylsulfanyl moiety . For non-covalent interactions (e.g., π-π stacking between phenyl rings), reduced density gradient (RDG) analysis in Multiwfn provides spatial insights .
Q. How can crystallographic data resolve discrepancies in reported bond lengths/angles for the pyrazole-thiazole fused system?
Discrepancies often arise from differences in crystallization solvents or hydrogen-bonding networks. For example, SC-XRD studies of analogous compounds show that bond lengths in the pyrazole ring (e.g., N–N: 1.35–1.38 Å) vary by ±0.03 Å depending on intermolecular interactions with solvents like DMF or ethanol . Refinement using SHELXL with Hirshfeld atom refinement (HAR) improves accuracy for light atoms like sulfur in the propylsulfanyl group .
Q. What strategies optimize the compound’s solubility for in vitro biological assays without altering its reactivity?
Co-solvent systems (e.g., DMSO:PBS mixtures) or nanoformulation with PEGylated carriers are effective for aqueous solubility enhancement. For structural analogs, substituting the propylsulfanyl group with a sulfoxide or sulfone moiety increases polarity but may alter biological activity. Computational solubility prediction via COSMO-RS (in Schrödinger Materials Science Suite) can guide solvent selection .
Q. How do steric effects from the 1-phenyl and 4-(propylsulfanyl)phenyl groups influence conformational flexibility?
Torsion angle analysis from SC-XRD reveals restricted rotation (Δθ = 15–25°) around the C–C bond linking the pyrazole and phenyl rings due to steric hindrance. Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) show that the propylsulfanyl group adopts a gauche conformation to minimize van der Waals clashes with the thiazol-4-one ring .
Methodological Challenges and Solutions
Q. How to address low yields in the final cyclization step of the thiazol-4-one synthesis?
Low yields (e.g., <30%) often result from competing side reactions, such as oxidation of the methylidene group. Optimizing reaction time (≤2 hours) and using inert atmospheres (N2/Ar) can suppress degradation. Catalytic amounts of p-toluenesulfonic acid (PTSA) in ethanol improve cyclization efficiency for similar systems .
Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?
Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring detect degradation products. DFT-based transition-state modeling (e.g., in Gaussian 09) identifies susceptible bonds, such as the thiazol-4-one C–S bond, which may hydrolyze in acidic media .
Data Contradiction Analysis
Q. Why do different studies report conflicting bioactivity data for structurally similar compounds?
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or impurities in synthesized batches. For example, residual DMF (>0.1%) in pyrazolyl-thiazole analogs has been shown to artificially suppress IC50 values in kinase assays . Rigorous purity validation (HPLC ≥98%) and standardized assay protocols (e.g., CLSI guidelines) are critical for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
